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molecular formula C5H3KO3 B8814412 Potassium furan-2-carboxylate

Potassium furan-2-carboxylate

Cat. No. B8814412
M. Wt: 150.17 g/mol
InChI Key: LWYJTCLDMYROHH-UHFFFAOYSA-M
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Patent
US04723016

Procedure details

The procedure of Example 1 was followed using methyl 2-furoate (2.52 g, 20 mmol), potassium trimethylsilanolate (2.56 g, 20 mmol), dry tetrahydrofuran (50 mL), and a 5 h reaction time. Potassium 2-furoate (2.72 g, 90% yield) was isolated as a light brown solid: 1H NMR (D2O, DSS) δ 6.55 (m, Ar--H, 1H), 7.0 (m, Ar--H, 1H) and 7.6 ppm (m, Ar--H, 1H). Anal. Calcd. for C5H3KO3 : C, 39.99; H, 2.01; K, 26.04. Found: C, 37.22, 37.41, 40.26; H, 2.33, 2.19, 2.34; K, 26.22.
Quantity
2.52 g
Type
reactant
Reaction Step One
Name
potassium trimethylsilanolate
Quantity
2.56 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[C:6]([O:8]C)=[O:7].C[Si](C)(C)[O-].[K+:15]>O1CCCC1>[O:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[C:6]([O-:8])=[O:7].[K+:15] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
2.52 g
Type
reactant
Smiles
O1C(=CC=C1)C(=O)OC
Step Two
Name
potassium trimethylsilanolate
Quantity
2.56 g
Type
reactant
Smiles
C[Si]([O-])(C)C.[K+]
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
a 5 h reaction time
Duration
5 h

Outcomes

Product
Name
Type
product
Smiles
O1C(=CC=C1)C(=O)[O-].[K+]
Measurements
Type Value Analysis
AMOUNT: MASS 2.72 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 90.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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